molecular formula C8H16N2O2 B3026832 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine CAS No. 1144080-29-4

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine

Cat. No.: B3026832
CAS No.: 1144080-29-4
M. Wt: 172.22
InChI Key: QEPOUWFTAJMFDQ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine: is a chemical compound with the molecular formula C8H16N2O2 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring fused with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine typically involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the ketone to the hydrazine derivative. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine involves its interaction with molecular targets through the hydrazine moiety. This group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzyme activity. The spirocyclic structure also contributes to its binding affinity and specificity for certain targets. Pathways involved may include enzyme inhibition, signal transduction, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.

    1,4-Dioxaspiro[4.5]decan-8-one: The ketone precursor used in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine.

    1,4-Dioxaspiro[4.5]decan-8-ol: An alcohol derivative with similar structural features.

Uniqueness

This compound is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also enhances its stability and binding properties compared to other similar compounds .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-10-7-1-3-8(4-2-7)11-5-6-12-8/h7,10H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPOUWFTAJMFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NN)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289584
Record name 1,4-Dioxaspiro[4.5]dec-8-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144080-29-4
Record name 1,4-Dioxaspiro[4.5]dec-8-ylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144080-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxaspiro[4.5]dec-8-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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